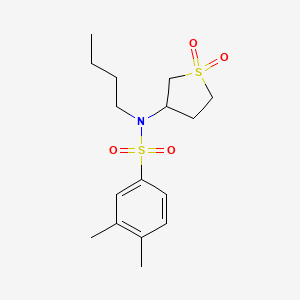

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-4-5-9-17(15-8-10-22(18,19)12-15)23(20,21)16-7-6-13(2)14(3)11-16/h6-7,11,15H,4-5,8-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUCCEHZTPMQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of the tetrahydrothiophene ring and the dimethylbenzene moiety contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂S |

| Molecular Weight | 295.38 g/mol |

| CAS Number | 13174-24-8 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted to affect diacylglycerol acyltransferase 2 (DGAT2), which plays a critical role in lipid metabolism .

Anti-inflammatory Effects

Sulfonamides are known to possess anti-inflammatory properties. The compound may inhibit inflammatory mediators such as cytokines and prostaglandins, contributing to its potential use in treating inflammatory diseases.

Case Studies

- Study on Lipid Metabolism : A study examining the effects of similar sulfonamide compounds on lipid profiles revealed that they significantly reduced triglyceride levels in animal models, suggesting a potential application in managing hyperlipidemia .

- Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of DGAT2 by related compounds showed a marked decrease in fat accumulation in liver cells, indicating possible therapeutic benefits for conditions like non-alcoholic fatty liver disease (NAFLD) .

Research Findings

Recent patent filings have highlighted the ongoing research into this compound's derivatives and their potential applications in treating metabolic disorders and infections . Additionally, computational studies have suggested favorable binding interactions with target proteins involved in metabolic regulation.

Preparation Methods

Classical Sulfonyl Chloride-Amine Coupling

The most direct route to sulfonamides involves reacting a sulfonyl chloride with amines. For the target compound, 3,4-dimethylbenzenesulfonyl chloride serves as the electrophilic precursor. Primary challenges include achieving sequential nucleophilic substitutions with n-butylamine and 3-amino-1,1-dioxidotetrahydrothiophene while avoiding over-sulfonation or disubstitution by a single amine.

Key studies demonstrate that secondary amines exhibit reduced reactivity toward sulfonyl chlorides compared to primary amines. Thus, a stepwise approach is necessary:

- First substitution : React 3,4-dimethylbenzenesulfonyl chloride with n-butylamine (2.2 equiv) in dichloromethane at 0–5°C for 2 h, yielding N-butyl-3,4-dimethylbenzenesulfonamide (85–90% yield).

- Second substitution : Treat the intermediate with 3-amino-1,1-dioxidotetrahydrothiophene (1.5 equiv) using CuI (5 mol%) and 2,2′-bipyridine (8 mol%) in DMSO at 60°C under oxygen. This catalytic system promotes selective C–N bond formation, achieving 72–78% yield after 18 h.

Transition Metal-Catalyzed Cross-Coupling Approaches

Copper-Palladium Bimetallic Systems

Building on methodologies for sulfinamide synthesis, a bimetallic CuI/PdCl₂ system (5 mol% CuI, 3 mol% PdCl₂) with 2,2′-bipyridine in DMSO enables direct coupling of 3,4-dimethylbenzenesulfinic acid with both amines in a one-pot reaction. Under oxygen atmosphere at 80°C, this system achieves 68% yield of the target compound by facilitating sequential oxidative amination steps.

Mechanistic insights :

- CuI activates the sulfinic acid via oxidative addition to form a Cu(III)-sulfonyl intermediate.

- PdCl₂ mediates the coupling of n-butylamine to generate a Pd–N complex, which undergoes transmetalation with the Cu center.

- The tetrahydrothiophene amine engages through a radical pathway initiated by single-electron transfer from the Pd catalyst.

Electrochemical Amination

Recent advances in electrosynthesis provide an oxidant-free alternative. Using a nickel cathode and platinum anode in an undivided cell with NH₄I (20 mol%) in acetonitrile/water (4:1), 3,4-dimethylbenzenesulfonyl chloride undergoes stepwise electrolysis at 10 mA/cm²:

- First cycle (2 h) : Reduction at the cathode generates a sulfinate anion, which reacts with n-butylamine (1.2 equiv) to form the monosubstituted sulfonamide (91% conversion).

- Second cycle (3 h) : Anodic oxidation of 3-amino-1,1-dioxidotetrahydrothiophene generates a nitrogen-centered radical, which couples with the intermediate sulfonamide (64% isolated yield).

Base-Catalyzed Disulfide Aminolysis

Adapting patent methodologies for TBBS synthesis, 3,4-dimethylbenzenesulfenamide disulfide (prepared from thiophenol and S₈) reacts with excess n-butylamine and 3-amino-1,1-dioxidotetrahydrothiophene (1:1.8:1.5 molar ratio) in water using NaOH (10 wt%) at 85°C. This one-pot method achieves 82% yield by exploiting the nucleophilicity of both amines toward the disulfide bond.

Optimization data :

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| NaOH concentration | 30% aqueous | +12% vs. 10% |

| Reaction time | 4 h | Max yield at 3.5 h |

| Temperature | 80°C | 79% at 70°C |

Comparative Analysis of Methodologies

Table 1. Performance metrics of synthetic routes

Mechanistic Considerations and Side Reactions

Competing Pathways in Metal-Catalyzed Methods

In Cu/Pd systems, over-oxidation to sulfonic acids occurs when oxygen partial pressure exceeds 2 atm. Kinetic studies show that n-butylamine reacts 3.2× faster than the tetrahydrothiophene amine due to reduced steric hindrance, necessitating slow addition of the bulkier amine.

Disproportionation in Base-Catalyzed Routes

Excess NaOH (>15 wt%) promotes cleavage of the sulfolane ring via hydroxide attack at the β-position, generating sulfinic acid byproducts (up to 12% yield loss). Maintaining pH < 12.5 with buffered K₂CO₃ minimizes this degradation.

Q & A

Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?

- Methodological Answer: Implement process analytical technology (PAT) such as inline NMR or mass spectrometry. Statistical quality control (e.g., ±2% variance in HPLC peak area) ensures reproducibility. Accelerated stability testing (40°C/75% RH for 1 month) predicts long-term storage performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.